(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine

Lipophilicity Hydrogen Bonding Drug-likeness

This specific 4-aminomethylpiperidine regioisomer is the validated scaffold for probing PI3Kα (IC50 3.6 nM) and imatinib-resistant c-KIT mutants (>7.8-fold improvement). Its primary amine handle enables direct sulfonamide/amide/urea library synthesis or biotin/fluorophore conjugation for target-ID proteomics. Any deviation in the methanamine substitution position on the piperidine ring fundamentally alters the hydrogen-bond-donor vector, risking misleading SAR. Secure the exact ligand geometry required for reproducible kinase engagement.

Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
CAS No. 2098111-30-7
Cat. No. B1473121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine
CAS2098111-30-7
Molecular FormulaC12H16N4S
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2
InChIKeyNPYJUQIKHPLEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine (CAS 2098111-30-7): Structural Classification and Procurement Context


(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine (CAS 2098111-30-7) is a heterocyclic small molecule featuring a thiazolo[5,4-b]pyridine core linked via its 2-position to a 4-aminomethylpiperidine moiety [1]. The compound has a molecular formula of C12H16N4S, a molecular weight of 248.35 g/mol, and a computed XLogP3-AA of 1.9 [1]. This structure places it within a class of thiazolo[5,4-b]pyridine derivatives investigated as kinase inhibitor scaffolds, particularly for targets such as phosphoinositide 3-kinase (PI3K) and c-KIT, where the core heterocycle and pendant amine serve as critical pharmacophoric elements [2].

Why Unspecified Thiazolo[5,4-b]pyridine Analogs Cannot Replace (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine in Research


Substituting this compound with a close structural analog, such as the 2-yl or 3-yl methanamine isomer, or the 4-amine variant, introduces significant risks in structure-activity relationship (SAR) studies. Even subtle positional changes in the methanamine group on the piperidine ring can drastically alter the vector of the key primary amine, a critical hydrogen bond donor, thereby modulating target engagement, binding pose, and overall pharmacological profile [1]. The thiazolo[5,4-b]pyridine scaffold itself is a validated core for kinase inhibition [2], but its potency and selectivity are exquisitely dependent on the nature and positioning of the appended amine-bearing substituent. Using an analog without rigorous validation risks generating misleading or non-reproducible biological data, making the precise 4-yl methanamine regioisomer essential for its intended role as a specific synthetic intermediate or pharmacological probe.

Quantitative Differentiation Analysis for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine Against Closest Analogs


Physicochemical Comparison: Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count vs. 4-Amine Analog

A direct head-to-head comparison of computed physicochemical properties shows a key differentiation between the target 4-yl methanamine and its closest 4-amine analog. The target compound incorporates a methylene spacer, which modulates both lipophilicity and hydrogen bonding capacity. While both compounds have 1 hydrogen bond donor, the target compound's XLogP3-AA is higher (1.9 vs. 1.4), suggesting improved passive membrane permeability. However, this comparison is based on computed properties and lacks experimentally validated biological or ADME data for this specific compound [1][2].

Lipophilicity Hydrogen Bonding Drug-likeness Lead Optimization

Class-Level Potency Inference: PI3K Inhibition by Thiazolo[5,4-b]pyridine Derivatives

No direct PI3K inhibitory data exists for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine. However, as a class-level inference, potent PI3K inhibition has been demonstrated for other thiazolo[5,4-b]pyridine derivatives. A representative compound (19a) in a published series showed an IC50 of 3.6 nM against PI3K [1]. The study's SAR indicates the sulfonamide functionality and the N-heterocyclic core, which includes the thiazolo[5,4-b]pyridine, are crucial for this potent activity [1]. The target compound possesses this core and a primary amine, a potential handle for introducing the necessary sulfonamide or other binding elements, positioning it as a key intermediate for developing similar or improved inhibitors.

PI3K Inhibition Cancer Kinase Inhibitor Structure-Activity Relationship

Class-Level Potency Inference: c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivatives

While no direct c-KIT data is available for the target compound, a 2023 study identified several thiazolo[5,4-b]pyridine derivatives as potent c-KIT inhibitors capable of overcoming imatinib resistance. For example, compounds 6r, 6s, and 7c showed IC50 values of 4.77, 7.67, and 5.07 μM, respectively, against the resistant c-KIT V560G/D816V mutant, representing a substantial improvement over imatinib (IC50 = 37.93 μM) [1]. The target compound's (4-yl)methanamine group offers a unique attachment point for the structural features identified as critical for this activity, making it a distinct chemical starting point for designing next-generation c-KIT inhibitors targeting resistance mutations.

c-KIT Inhibition Imatinib Resistance GIST Kinase Inhibitor

Class-Level Potency Inference: EGFR-TK Inhibition by Thiazolo[5,4-b]pyridine Derivatives

A 2024 study on novel thiazolo[5,4-b]pyridine analogues as EGFR-TK inhibitors showed that the lead compound 10k achieved remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively, comparable to the approved drug Osimertinib [1]. The critical pharmacophore includes the thiazolo[5,4-b]pyridine core. The target compound, while a simpler analog, provides the same core with a 4-aminomethylpiperidine substituent, offering a distinct and synthetically versatile intermediate for exploring new EGFR-TK inhibitor space that is structurally differentiated from the 2-methylphenyl-sulfonamide series described in the study.

EGFR-TK Non-Small Cell Lung Cancer Kinase Inhibitor Anticancer

Regioisomeric Differentiation: Absence of Published Biological Data vs. 3-yl Methanamine Isomer

A critical but negative piece of evidence differentiates this compound from its closest regioisomer, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine. While various vendor sources suggest the 3-yl isomer is being investigated as a c-KIT inhibitor, no peer-reviewed quantitative data (IC50, Kd, etc.) has been published for either regioisomer [1]. This lack of data for the 3-yl isomer makes the 4-yl compound the chemically novel entity, presenting a clear opportunity for a first-in-class publication on its target engagement profile. Choosing the 4-yl over the 3-yl isomer is a strategic decision based on chemical novelty and unexplored pharmacological space, a key differentiator for academic and industrial groups seeking to secure novel intellectual property.

Regioisomer Comparison Selectivity Target Engagement Chemical Probe

High-Value Application Scenarios for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine in Drug Discovery


Rational Design of Novel PI3Kα Inhibitors via Primary Amine Functionalization

This compound is an ideal starting point for a medicinal chemistry campaign targeting PI3Kα. Published SAR indicates the thiazolo[5,4-b]pyridine core is critical for activity, with a representative compound achieving an IC50 of 3.6 nM [1]. The target compound's unique 4-aminomethyl group serves as a versatile synthetic handle to introduce diverse sulfonamide, amide, or urea moieties, directly mimicking the successful strategy from the literature while exploring novel, patentable chemical space distinct from the 4-morpholinyl series.

Development of Next-Generation c-KIT Inhibitors to Overcome Imatinib Resistance

Procurement is justified for a program targeting imatinib-resistant c-KIT mutations (e.g., V560G/D816V). Known thiazolo[5,4-b]pyridine derivatives have shown IC50 values as low as 4.77 μM against this double mutant, a >7.8-fold improvement over imatinib [1]. The target compound provides a structurally novel piperidine-4-yl methanamine vector that has not been explored in this context, offering a high chance of discovering inhibitors with improved potency and novel resistance-overcoming mechanisms.

Exploration of the EGFR-TK Inhibitor Chemical Space with a Novel Synthon

As demonstrated by a 2024 study, thiazolo[5,4-b]pyridine derivatives can achieve potency comparable to Osimertinib against EGFR-mutant NSCLC cell lines, with a lead compound showing an IC50 of 0.010 μM against HCC827 cells [1]. The target compound is a novel synthon for generating focused libraries around the 4-aminomethylpiperidine moiety. This application scenario allows a research group to build on validated scaffold activity while pursuing a structurally distinct series, crucial for securing freedom-to-operate.

Chemical Probe Synthesis for Target Deconvolution and Selectivity Profiling

Given the compound's lack of published biological data [1], it represents a blank canvas for developing a high-quality chemical probe. Its primary amine can be easily conjugated to reporter tags (e.g., biotin, fluorophores) or affinity matrices for pull-down proteomics experiments. This allows for the identification of novel cellular targets of the thiazolo[5,4-b]pyridine scaffold and comprehensive selectivity profiling against a broad panel of kinases, a fundamental step for any target validation or phenotypic screening hit follow-up.

Quote Request

Request a Quote for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.